molecular formula C8H4F3NO2 B12981734 2-Hydroxy-3-(trifluoromethyl)phenylisocyanate

2-Hydroxy-3-(trifluoromethyl)phenylisocyanate

Cat. No.: B12981734
M. Wt: 203.12 g/mol
InChI Key: CWWSWCFXWZBWJX-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(trifluoromethyl)phenylisocyanate is an organic compound with the molecular formula C8H4F3NO2 and a molecular weight of 203.12 g/mol . This compound is characterized by the presence of a hydroxyl group, a trifluoromethyl group, and an isocyanate group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals.

Preparation Methods

The synthesis of 2-Hydroxy-3-(trifluoromethyl)phenylisocyanate typically involves the reaction of 2-hydroxy-3-(trifluoromethyl)aniline with phosgene or its derivatives . The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out at low temperatures to control the reactivity of the isocyanate group.

Industrial production methods may involve the use of safer phosgene substitutes, such as diphosgene or triphosgene, to minimize the hazards associated with phosgene gas .

Chemical Reactions Analysis

2-Hydroxy-3-(trifluoromethyl)phenylisocyanate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include triethylamine, alcohols, and primary or secondary amines. The major products formed depend on the specific nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(trifluoromethyl)phenylisocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols. This reactivity allows it to form stable urea and carbamate linkages, which are essential in various chemical and biological processes .

Comparison with Similar Compounds

2-Hydroxy-3-(trifluoromethyl)phenylisocyanate can be compared with other similar compounds, such as:

The presence of the hydroxyl group in this compound makes it unique and more versatile in various chemical reactions compared to its analogs.

Properties

Molecular Formula

C8H4F3NO2

Molecular Weight

203.12 g/mol

IUPAC Name

2-isocyanato-6-(trifluoromethyl)phenol

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)5-2-1-3-6(7(5)14)12-4-13/h1-3,14H

InChI Key

CWWSWCFXWZBWJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N=C=O)O)C(F)(F)F

Origin of Product

United States

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